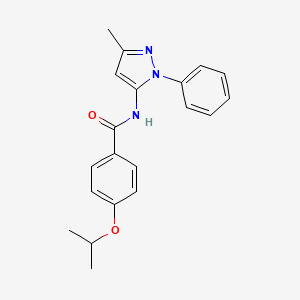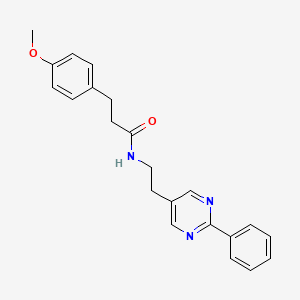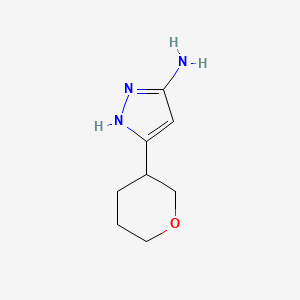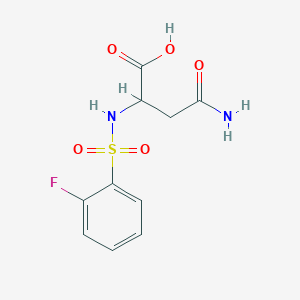![molecular formula C14H19N3O B2720520 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one CAS No. 2361639-00-9](/img/structure/B2720520.png)
1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one is a unique organic compound with significant implications in various fields of scientific research. Its complex structure and specific properties make it a subject of interest in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one involves multi-step organic reactions starting from simpler precursors. The key steps include:
Formation of the imidazo[4,5-f]quinoline core via cyclization reactions.
Introduction of the prop-2-en-1-one side chain through condensation reactions.
Final purification and characterization using chromatographic and spectroscopic techniques.
Industrial Production Methods: Large-scale production of this compound may leverage automated synthesis equipment to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent systems, are crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one is capable of undergoing various chemical reactions:
Oxidation: : Converts the compound into more oxygenated derivatives.
Reduction: : Can reduce double bonds or other reactive groups to more saturated forms.
Substitution: : Enables the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or LiAlH₄
Catalysts to facilitate specific substitutions (e.g., Pd/C for hydrogenation reactions)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.
Chemistry
Synthesis of complex organic molecules for research.
Study of reaction mechanisms and development of new synthetic methodologies.
Biology
Potential as a bioactive compound in drug discovery.
Investigation of its effects on cellular pathways and protein interactions.
Medicine
Exploration as a lead compound for therapeutic agents.
Preclinical studies to evaluate its efficacy and safety in various models.
Industry
Utilization in the development of specialized materials or chemical intermediates.
Potential incorporation into manufacturing processes for high-value products.
Mécanisme D'action
The mechanism by which 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one exerts its effects involves interactions at the molecular level, targeting specific biological pathways and proteins. These interactions may include:
Binding to enzyme active sites or receptor proteins.
Modulating signaling pathways that regulate cellular functions.
Influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds: 1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one can be compared to compounds with similar structural frameworks, such as:
Imidazoquinolines
Quinolone derivatives
Imidazole derivatives
Uniqueness: The compound stands out due to its unique structural features and specific functional groups, which confer distinct reactivity and biological activity profiles. This uniqueness makes it a valuable subject for further exploration in various scientific domains.
Feel free to dive deeper into any section!
Propriétés
IUPAC Name |
1-[(5aR,9aR)-2-methyl-1,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-13(18)17-8-4-5-10-12(17)7-6-11-14(10)16-9(2)15-11/h3,10,12H,1,4-8H2,2H3,(H,15,16)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYAKIRWOHUPL-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C3CCCN(C3CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)[C@@H]3CCCN([C@@H]3CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2720437.png)
![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2720438.png)
![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)

![2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
![ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2720451.png)
![N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide](/img/structure/B2720452.png)


![N-(3-chloro-4-methylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2720457.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide](/img/structure/B2720459.png)
